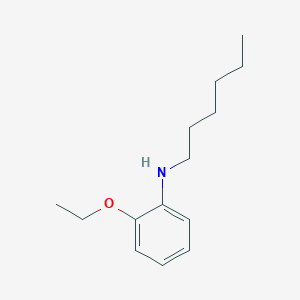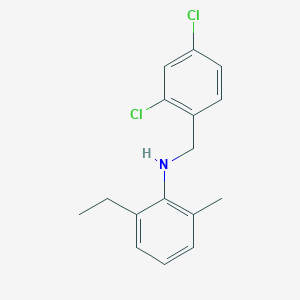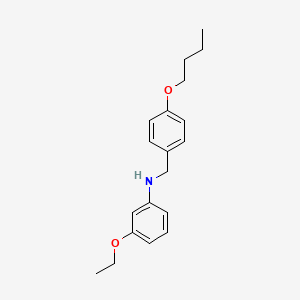
2-(3-Bromophenoxy)benzoic acid
Descripción general
Descripción
2-(3-Bromophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9BrO3 and a molecular weight of 293.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a bromophenoxy group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 293.11 .Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibition Properties
A series of novel bromophenols, including derivatives of 2-(3-bromophenoxy)benzoic acid, have demonstrated significant antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). These compounds have been evaluated for their radical scavenging abilities and reducing power, showcasing powerful antioxidant effects. Moreover, they have been tested against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes, showing promising inhibitory actions with low Ki values. These findings indicate the potential of this compound derivatives in treating conditions associated with oxidative stress and enzyme-related disorders (Öztaşkın et al., 2017).
Synthesis and Chemical Modification
The synthesis of bromophenols from benzoic acids has been a topic of research, with methods developed for the efficient creation of these compounds. One study focused on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, highlighting a method that achieved high yields and purity, demonstrating the feasibility of synthesizing complex brominated compounds for further scientific applications. Such methodologies pave the way for exploring the diverse biological activities of bromophenols and their derivatives, including those related to this compound (Yu-chuan, 2012).
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
The ortho effect, a phenomenon observed in substituted benzene compounds like 2-(3-bromophenoxy)benzoic acid, suggests that the presence of a substituent group at the ortho position can change the compound’s chemical properties . This change can be due to steric effects and bonding interactions, leading to changes in its chemical and physical properties .
Biochemical Pathways
Benzoic acids are known to be the building blocks of most phenolic compounds in foods, which are synthesized through the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It is known that the binding of drug substances to plasma proteins, such as human serum albumin (hsa), regulates the effective concentration at the pharmacological site .
Result of Action
It is known that the presence of a substituent group at the ortho position can change the compound’s chemical properties, potentially influencing its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
2-(3-Bromophenoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with proteins involved in signal transduction pathways, thereby modulating their activity . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to their inhibition or activation . For example, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and enhanced cellular responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall impact on cellular processes. For instance, localization to the mitochondria may influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCZMCOVPCEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)


![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)


![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
